molecular formula C12H14ClNO2 B2427535 N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide CAS No. 851903-39-4

N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide

Cat. No.: B2427535
CAS No.: 851903-39-4
M. Wt: 239.7
InChI Key: KASXQVKGTIOCGV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[4-(2-chloroacetyl)phenyl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)14(2)8-10-3-5-11(6-4-10)12(16)7-13/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASXQVKGTIOCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851903-39-4
Record name N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide typically involves the reaction of 4-(2-chloroacetyl)benzyl chloride with N-methylacetamide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloroacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide typically involves the reaction of 4-(2-chloroacetyl)benzyl chloride with N-methylacetamide. This reaction is usually performed under controlled conditions to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives that enhance its applicability in different research contexts.

Scientific Research Applications

  • Chemistry :
    • Intermediate in Organic Synthesis : This compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.
  • Biology :
    • Antimicrobial Potential : Recent studies have investigated the antimicrobial properties of N-substituted phenyl-2-chloroacetamides, including this compound. These compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The biological activity is influenced by the position of substituents on the phenyl ring, which affects lipophilicity and membrane permeability .
  • Medicine :
    • Therapeutic Applications : Ongoing research aims to explore the therapeutic potential of this compound as a precursor in drug development. Its interactions with biomolecules suggest potential applications in treating infections caused by resistant bacterial strains .
  • Industry :
    • Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials due to its reactive functional groups. This makes it suitable for various industrial applications where specific chemical properties are required.

Antimicrobial Activity Study

A recent study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited higher biological activity due to improved lipophilicity, allowing them to penetrate bacterial membranes more effectively. The study confirmed that this compound could be among the promising candidates for further investigation against resistant pathogens .

Structure-Activity Relationship Analysis

Quantitative structure-activity relationship (QSAR) analysis has been applied to assess the biological activity of various chloroacetamides. This method helps predict how structural variations influence antimicrobial efficacy, guiding future synthesis efforts aimed at enhancing activity against specific microbial strains .

Mechanism of Action

The mechanism of action of N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(2-chloroacetyl)phenyl]methyl}acetamide: Similar in structure but lacks the N-methyl group.

    N-{[4-(2-bromoacetyl)phenyl]methyl}-N-methylacetamide: Similar but with a bromoacetyl group instead of a chloroacetyl group.

Uniqueness

N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the chloroacetyl group allows for specific chemical transformations, making it valuable in synthetic chemistry and research applications.

Biological Activity

N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}ClN2_2O
  • SMILES Notation : ClCC(=O)c1ccc(cc1)CN(C(=O)C)C

This compound features a chloroacetyl group that enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that chloroacetamides, including this compound, exhibit antimicrobial properties against a range of pathogens:

  • Effective Against :
    • Gram-positive bacteria : Staphylococcus aureus (including methicillin-resistant strains)
    • Gram-negative bacteria : Escherichia coli
    • Fungi : Candida albicans

The compound was shown to have varying efficacy based on its structural modifications, with halogenated derivatives exhibiting enhanced lipophilicity and membrane permeability, which are crucial for antimicrobial activity .

Anticancer Potential

Research indicates that this compound may inhibit key enzymes involved in cancer metabolism. Specifically, it has been studied for its potential to inhibit the inducible form of 6-phosphofructose-2-kinase (PFKFB3), which plays a critical role in glycolysis within tumor cells. By modulating this pathway, the compound could potentially reduce tumor growth and improve therapeutic outcomes in cancer treatment .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes or receptors, altering their activity. For example, inhibition of PFKFB3 leads to decreased glycolytic flux in cancer cells .
  • Membrane Interaction : Its lipophilic nature allows the compound to traverse cellular membranes effectively, enhancing its bioavailability and interaction with intracellular targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferencesNotable Activities
N-{[4-(2-bromoacetyl)phenyl]methyl}-N-methylacetamideBromine instead of chlorinePotentially similar antimicrobial activity
N-{[4-(2-chloroacetyl)phenyl]methyl}acetamideLacks the N-methyl groupReduced lipophilicity and activity

This comparison highlights the significance of the chloro group and the N-methyl substitution in enhancing biological activity.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties against various pathogens using standard disk diffusion methods. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Metabolism Research : Investigations into the inhibition of PFKFB3 showed that treatment with this compound led to significant reductions in cell proliferation in vitro, suggesting its potential as a therapeutic agent in cancer treatment .

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